molecular formula C15H18N6O2 B2427067 6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one CAS No. 2309555-86-8

6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2427067
CAS No.: 2309555-86-8
M. Wt: 314.349
InChI Key: GEOAMDDJJDDANK-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidinone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of multiple functional groups, including a cyclopropyl ring, a triazole moiety, and an azetidine ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidinone core, followed by the introduction of the cyclopropyl group, the triazole moiety, and the azetidine ring through various chemical reactions. Key steps may include:

    Cyclopropylation: Introduction of the cyclopropyl group via cyclopropanation reactions.

    Triazole Formation: Synthesis of the triazole ring through azide-alkyne cycloaddition (click chemistry).

    Azetidine Introduction: Formation of the azetidine ring via nucleophilic substitution or ring-closing reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-2-one: Similar structure but with a different position of the oxo group.

    6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-5-one: Another positional isomer.

    6-Cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-thione: Contains a thione group instead of an oxo group.

Uniqueness

The uniqueness of 6-cyclopropyl-3-(2-oxo-2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups and their positions within the molecule. This unique arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

6-cyclopropyl-3-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-14-5-13(12-1-2-12)16-10-20(14)9-15(23)19-6-11(7-19)8-21-4-3-17-18-21/h3-5,10-12H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOAMDDJJDDANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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